Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound with the molecular formula C15H12N2O8. It is characterized by the presence of a nitrofuran moiety and a benzene ring substituted with carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, resulting in antimicrobial effects. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(5-nitrothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(5-nitropyrrole-2-carbonyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(5-nitroimidazole-2-carbonyl)amino]benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties. The nitrofuran group is known for its antimicrobial activity, making this compound particularly valuable in the development of antimicrobial agents. Additionally, the combination of the nitrofuran moiety with the benzene-1,3-dicarboxylate structure provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O8/c1-23-14(19)8-5-9(15(20)24-2)7-10(6-8)16-13(18)11-3-4-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKSUUIGAYUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353492 |
Source
|
Record name | dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-81-2 |
Source
|
Record name | dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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